

Key functional groups in 3-Bromopiperidine hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Bromopiperidine hydrobromide*

Cat. No.: B1602986

[Get Quote](#)

An In-Depth Technical Guide to the Key Functional Groups of **3-Bromopiperidine Hydrobromide**

Executive Summary

3-Bromopiperidine hydrobromide is a pivotal building block in modern medicinal chemistry and drug discovery. Its structure is deceptively simple, yet it offers a rich and versatile platform for chemical modification, largely due to the distinct and often orthogonal reactivity of its two key functional groups: a secondary amine (present as a hydrobromide salt) and an alkyl bromide. This guide provides a detailed exploration of these functional groups, offering researchers and drug development professionals a comprehensive understanding of their chemical properties, synthetic utility, and strategic manipulation. We will delve into the causality behind experimental choices, present validated protocols, and outline the analytical techniques essential for characterizing this valuable synthetic intermediate.

Chapter 1: Molecular Overview and Physicochemical Profile

3-Bromopiperidine hydrobromide is a heterocyclic compound that serves as a common precursor in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).^[1] The piperidine ring is a privileged scaffold, found in numerous FDA-approved drugs, where it often imparts desirable properties such as improved solubility, metabolic stability, and target affinity.^{[2][3][4]} The presence of the bromo-substituent provides a

reactive handle for introducing further molecular complexity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[5][6]

The compound is typically supplied as a stable, crystalline hydrobromide salt, which enhances its shelf-life and handling characteristics but requires consideration during reaction planning, as the protonated amine is non-nucleophilic.[7]

Molecular Structure

The structure features a six-membered piperidine ring with a bromine atom at the 3-position. The ring nitrogen exists as an ammonium bromide salt.

Caption: Structure of **3-Bromopiperidine Hydrobromide**.

Physicochemical Data

The fundamental properties of **3-Bromopiperidine hydrobromide** are summarized below. This data is critical for reaction setup, safety considerations, and analytical characterization.

Property	Value	Reference(s)
CAS Number	54288-72-1	[7][8]
Molecular Formula	C ₅ H ₁₁ Br ₂ N	[7][8]
Molecular Weight	244.96 g/mol	[7][8]
Appearance	Solid	[7]
Melting Point	275-285 °C	[7]
Storage Temperature	2-8°C	[7]
SMILES String	BrC1CNCCC1.Br	[7]
InChI Key	BFEXEPRPMXJTEJ- UHFFFAOYSA-N	[7]

Chapter 2: The Secondary Amine Functional Group

The secondary amine within the piperidine ring is arguably its most significant feature for building molecular diversity. In its salt form, it is unreactive, but upon neutralization, it becomes a potent nucleophile and a versatile synthetic handle.

Chemical Nature: Basicity, Nucleophilicity, and the Hydrobromide Form

The nitrogen atom in a neutral piperidine ring has a lone pair of electrons, making it a moderately strong base (pKa of the conjugate acid is ~11.22) and a good nucleophile.[\[1\]](#) However, in **3-Bromopiperidine hydrobromide**, this nitrogen is protonated, forming an ammonium salt. This has two critical consequences:

- Lack of Nucleophilicity: The lone pair is engaged in a bond with a proton, rendering the nitrogen electrophilic rather than nucleophilic. It will not participate in reactions like alkylation or acylation.
- Increased Water Solubility: The ionic nature of the salt increases its polarity and solubility in protic solvents.

Expert Insight: The first and most crucial step in utilizing the amine functionality is its deprotonation. The choice of base is critical. A simple inorganic base like potassium carbonate (K_2CO_3) or sodium bicarbonate ($NaHCO_3$) in a biphasic system or an organic base like triethylamine (NEt_3) in an organic solvent is typically sufficient to generate the free amine in situ. Using strong, sterically hindered, non-nucleophilic bases is usually unnecessary and not cost-effective for this purpose.

Synthetic Utility and Reaction Protocols

Once neutralized, the secondary amine can undergo a wide array of transformations.

N-alkylation is a fundamental method for appending substituents to the piperidine nitrogen. This is commonly achieved via nucleophilic substitution with an alkyl halide.

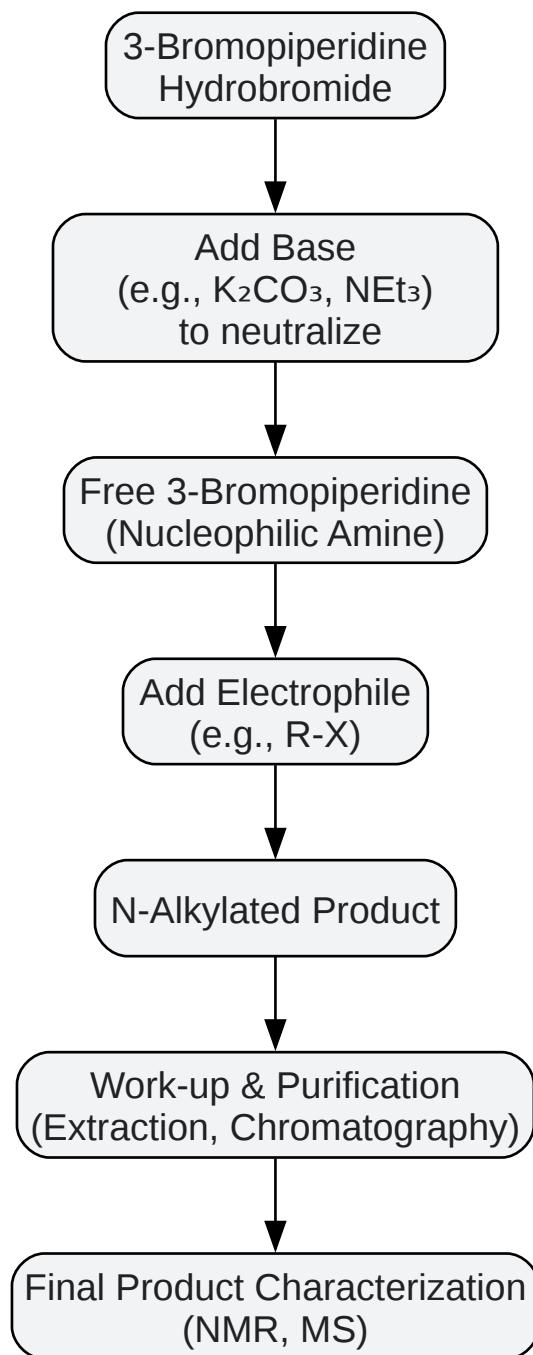


Figure 2: Workflow for N-Alkylation

[Click to download full resolution via product page](#)

Caption: General workflow for the N-alkylation of 3-Bromopiperidine.

This protocol provides a self-validating system for the synthesis of 1-Benzyl-3-bromopiperidine.

- Objective: To demonstrate a standard N-alkylation procedure.

- Materials:

- 3-Bromopiperidine hydrobromide (1.0 eq)
- Potassium carbonate (K_2CO_3 , 2.5 eq)
- Benzyl bromide (1.1 eq)
- Acetonitrile (CH_3CN)
- Deionized water
- Ethyl acetate
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

- Procedure:

- To a round-bottom flask, add **3-Bromopiperidine hydrobromide** and acetonitrile.
- Add potassium carbonate to the suspension. The mixture will be heterogeneous.
- Stir the mixture vigorously for 15-20 minutes at room temperature to ensure complete neutralization of the hydrobromide salt.
- Add benzyl bromide dropwise to the reaction mixture.
- Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
- Cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the acetonitrile.
- Work-up: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous $MgSO_4$, filter, and concentrate in vacuo.

- Purification: Purify the crude product by flash column chromatography on silica gel.
- Validation: Confirm the structure and purity of the isolated product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Chapter 3: The C3-Bromo Substituent

The bromine atom at the 3-position is the second key functional group, providing a site for substitution and cross-coupling reactions. The carbon-bromine bond is polarized, making the carbon atom electrophilic and the bromide a good leaving group.[9][10]

Chemical Nature and Reactivity

The C-Br bond is significantly weaker than C-H or C-C bonds, making it susceptible to cleavage.[11] Its reactivity is primarily exploited in two main classes of reactions:

- Nucleophilic Substitution: As a secondary alkyl halide, it can undergo $\text{S}_{\text{n}}2$ reactions with a variety of nucleophiles (e.g., cyanides, azides, alkoxides). Steric hindrance around the C3 position is moderate, allowing for such reactions to proceed.
- Transition-Metal-Catalyzed Cross-Coupling: This is a powerful modern method for forming C-C, C-N, and C-O bonds. The C-Br bond can undergo oxidative addition to a low-valent metal catalyst (e.g., Palladium or Nickel), initiating a catalytic cycle.[5][12][13] This is particularly valuable in drug discovery for assembling complex molecular architectures.[14]

Expert Insight: When planning a synthesis, the choice between using the amine or the bromide first is a key strategic decision. If the desired reaction at the C3 position requires a strong base that could deprotonate the amine, it is often wise to perform the N-functionalization first, or to use an N-protecting group like a Boc-carbamate.

Chapter 4: Strategic Synthesis and Interplay of Functional Groups

The true synthetic power of **3-Bromopiperidine hydrobromide** lies in the ability to selectively address its two functional groups. This allows for the divergent synthesis of a library of compounds from a single starting material.

Orthogonal Reactivity

Under neutral or acidic conditions, the amine is protonated and unreactive, allowing for chemistry to be performed selectively at the C-Br bond. Conversely, under basic conditions without a transition metal catalyst, the amine is a much stronger nucleophile than the bromide is a leaving group, allowing for selective N-functionalization. This inherent orthogonality is the cornerstone of its utility.

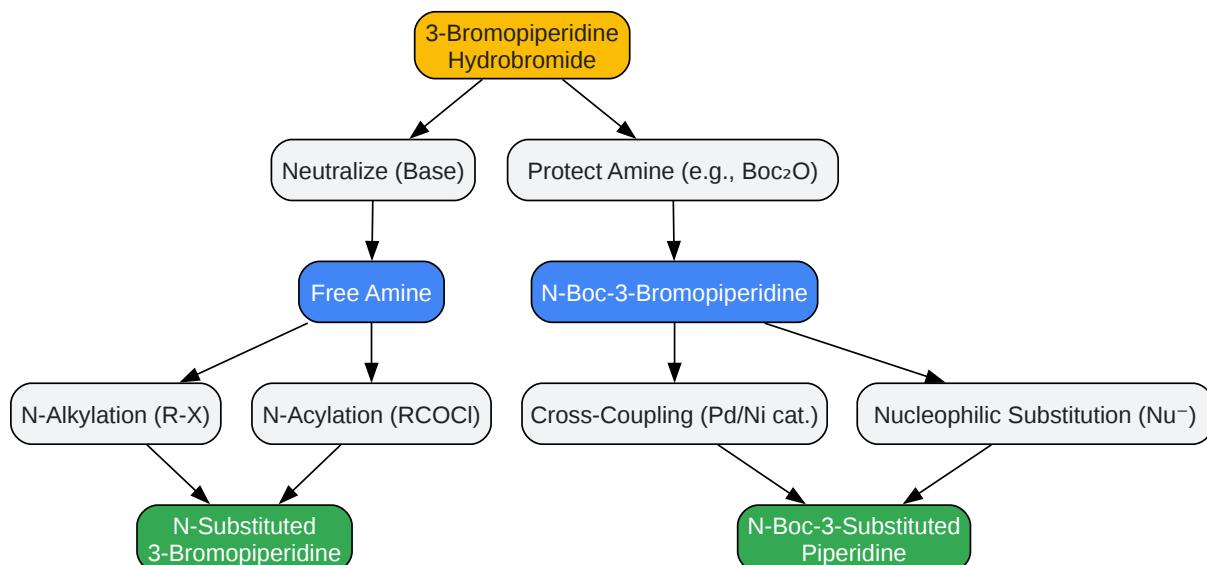


Figure 3: Synthetic Pathways from 3-Bromopiperidine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Bromopiperidine hydrobromide 54288-72-1 [sigmaaldrich.com]
- 8. 3-Bromopiperidine hydrobromide 54288-72-1 [sigmaaldrich.com]
- 9. fiveable.me [fiveable.me]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. youtube.com [youtube.com]
- 12. Nickel-catalyzed reductive coupling of unactivated alkyl bromides and aliphatic aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03712A [pubs.rsc.org]
- 13. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- To cite this document: BenchChem. [Key functional groups in 3-Bromopiperidine hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1602986#key-functional-groups-in-3-bromopiperidine-hydrobromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com